2-(2,4-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine
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Overview
Description
2-(2,4-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered significant interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-difluoroaniline with 2-chloro-3-fluoropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
2-(2,4-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal complexes for catalysis and material science.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as an anticancer agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. For example, its potential anticancer activity may be attributed to its ability to inhibit specific kinases or interfere with DNA replication .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Difluorophenyl)pyridine: Shares the difluorophenyl group but lacks the imidazo[1,2-a]pyridine moiety.
6-Fluoroimidazo[1,2-a]pyridine: Contains the imidazo[1,2-a]pyridine core but lacks the difluorophenyl group.
Uniqueness
2-(2,4-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine is unique due to the combination of both fluorine atoms and the imidazo[1,2-a]pyridine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H7F3N2 |
---|---|
Molecular Weight |
248.20 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H7F3N2/c14-8-1-3-10(11(16)5-8)12-7-18-6-9(15)2-4-13(18)17-12/h1-7H |
InChI Key |
BCWGTRIGQUXLBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CN3C=C(C=CC3=N2)F |
Origin of Product |
United States |
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